molecular formula C13H13N3OS B3134304 N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 400079-05-2

N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B3134304
CAS RN: 400079-05-2
M. Wt: 259.33 g/mol
InChI Key: DOQOAXKLAPBTHG-UHFFFAOYSA-N
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Description

N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects
N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has been shown to modulate various signaling pathways such as the MAPK/ERK pathway, which plays a key role in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its potential applications in drug development.

Future Directions

There are several future directions for research on N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide. One potential area of research is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another area of research is to investigate its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to evaluate its safety and efficacy in animal models before it can be considered for clinical trials.

Scientific Research Applications

N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

4-methyl-N-prop-2-enyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-3-7-15-12(17)11-9(2)16-13(18-11)10-6-4-5-8-14-10/h3-6,8H,1,7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOAXKLAPBTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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